molecular formula C15H12F2N6S B10966389 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10966389
M. Wt: 346.4 g/mol
InChI Key: NHHLFDXDLRHBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • This compound belongs to a class of heterocyclic molecules with a complex structure. Let’s break it down:
    • The core structure consists of a tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
    • Attached to this core is a difluoromethyl group at the 1-position of a pyrazole ring.
  • These types of compounds often exhibit interesting biological activities due to their unique structural features.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Reactivity :
      • The compound likely undergoes various reactions due to its functional groups.
      • Common reactions include oxidation, reduction, and substitution.
    • Reagents and Conditions :
      • Specific reagents and conditions depend on the desired modifications.
      • For example, oxidative conditions may involve peroxides or metal catalysts.
      • Reduction could use hydrides or metal complexes.
    • Major Products :
      • These reactions can lead to diverse products, such as derivatives with altered pharmacological properties.
  • Scientific Research Applications

  • Mechanism of Action

    • Targets and Pathways :
      • The compound likely interacts with cellular proteins or enzymes.
      • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C15H12F2N6S

    Molecular Weight

    346.4 g/mol

    IUPAC Name

    4-[2-(difluoromethyl)pyrazol-3-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

    InChI

    InChI=1S/C15H12F2N6S/c16-15(17)23-9(5-6-19-23)12-20-13-11-8-3-1-2-4-10(8)24-14(11)18-7-22(13)21-12/h5-7,15H,1-4H2

    InChI Key

    NHHLFDXDLRHBKV-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=NN5C(F)F

    Origin of Product

    United States

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